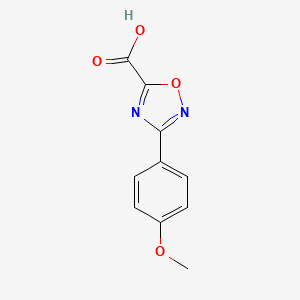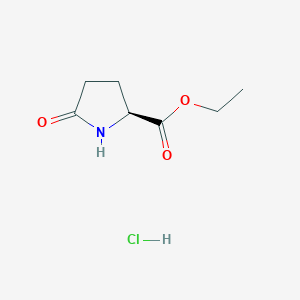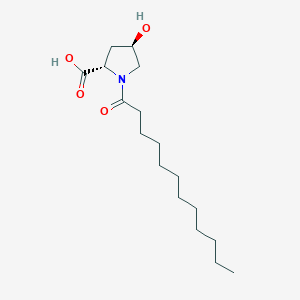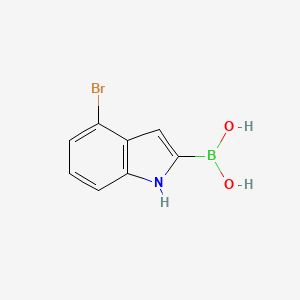![molecular formula C17H22N4O3 B12275879 1,3-Bis[(4-ethyloxyphenyl)amino]urea](/img/structure/B12275879.png)
1,3-Bis[(4-ethyloxyphenyl)amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(4-ethyloxyphenyl)amino]urea is an organic compound that belongs to the class of bis-ureas It is characterized by the presence of two ethyloxyphenyl groups attached to a central urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-ethyloxyphenyl)amino]urea typically involves the reaction of 4-ethyloxyphenyl isocyanate with an appropriate diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-urea compound. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(4-ethyloxyphenyl)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1,3-Bis[(4-ethyloxyphenyl)amino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1,3-Bis[(4-ethyloxyphenyl)amino]urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-aminophenyl)urea: Similar structure but with amino groups instead of ethyloxy groups.
1,3-Bis(4-methoxyphenyl)urea: Contains methoxy groups instead of ethyloxy groups.
1,3-Bis(4-chlorophenyl)urea: Features chlorophenyl groups instead of ethyloxyphenyl groups.
Uniqueness
1,3-Bis[(4-ethyloxyphenyl)amino]urea is unique due to the presence of ethyloxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H22N4O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,3-bis(4-ethoxyanilino)urea |
InChI |
InChI=1S/C17H22N4O3/c1-3-23-15-9-5-13(6-10-15)18-20-17(22)21-19-14-7-11-16(12-8-14)24-4-2/h5-12,18-19H,3-4H2,1-2H3,(H2,20,21,22) |
Clé InChI |
IUEYAFHNFZCWSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NNC(=O)NNC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12275810.png)
![4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)](/img/structure/B12275811.png)
![2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12275813.png)

![5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene](/img/structure/B12275820.png)
![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12275829.png)


![4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275838.png)
![5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride](/img/structure/B12275843.png)

![N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide](/img/structure/B12275866.png)
